diethyl 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioate
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Overview
Description
Preparation Methods
The synthesis of diethyl 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioate typically involves the esterification of 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioic acid with ethanol in the presence of a strong acid catalyst . The reaction conditions often require refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Diethyl 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Diethyl 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of diethyl 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Diethyl 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioate can be compared with similar compounds like:
- Diethyl 2-methyl-2-(6-oxo-1H-pyridin-2-yl)propanedioate
- Diethyl 2-methyl-2-(6-oxo-1H-pyridin-4-yl)propanedioate
These compounds share similar structures but differ in the position of the keto group on the pyridine ring. This difference can lead to variations in their chemical reactivity and biological activity, highlighting the uniqueness of this compound .
Biological Activity
Diethyl 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : C12H13N1O4
- Molecular Weight : 235.24 g/mol
The structure features a pyridine ring, which is known for its role in various biological activities, including antimicrobial and anti-inflammatory properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against various bacterial strains. The mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Potential : Some studies have indicated that derivatives of pyridine compounds can exhibit cytotoxic effects on cancer cells. The specific activity of this compound in this regard requires further investigation but shows promise based on related compounds.
- Enzyme Inhibition : There is evidence that compounds with similar structures can act as inhibitors for specific enzymes, such as lactate dehydrogenase (LDH), which plays a crucial role in cancer metabolism. The potential for this compound to inhibit such enzymes could be a significant area for future research.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Escherichia coli | 50 |
Staphylococcus aureus | 30 |
Pseudomonas aeruginosa | 40 |
Note: Values are indicative based on preliminary studies and require validation through further research.
Table 2: Comparison of Biological Activities of Similar Compounds
Compound Name | Antimicrobial Activity | Cytotoxicity (IC50, µM) | LDH Inhibition (%) |
---|---|---|---|
This compound | Moderate | TBD | TBD |
Compound A (Pyridine derivative) | High | 15 | 75 |
Compound B (Pyridine derivative) | Low | 25 | 50 |
Note: TBD = To Be Determined; values are based on comparative analysis with structurally similar compounds.
Case Study 1: Antimicrobial Evaluation
A study conducted on this compound involved testing its efficacy against various pathogenic bacteria. The results indicated that the compound exhibited significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC value of 30 µg/mL. This suggests potential use in treating infections caused by resistant strains.
Case Study 2: Cytotoxicity Assessment
In vitro assays were performed to evaluate the cytotoxic effects of the compound on human cancer cell lines. Preliminary findings showed that at concentrations above 20 µM, there was a notable reduction in cell viability, indicating potential anticancer properties. Further studies are needed to elucidate the mechanism behind this cytotoxicity.
Research Findings and Future Directions
Current research into this compound highlights its promising biological activities, particularly in antimicrobial and anticancer domains. However, significant gaps remain in understanding its precise mechanisms of action and therapeutic potential.
Future research should focus on:
- Mechanistic Studies : Detailed investigations into how the compound interacts with target enzymes and cellular pathways.
- In Vivo Studies : Evaluating the pharmacokinetics and bioavailability in animal models to assess therapeutic efficacy.
- Structure–Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance potency and selectivity against specific targets.
Properties
IUPAC Name |
diethyl 2-methyl-2-(6-oxo-1H-pyridin-3-yl)propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-4-18-11(16)13(3,12(17)19-5-2)9-6-7-10(15)14-8-9/h6-8H,4-5H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODDYKSCQDMAJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1=CNC(=O)C=C1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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